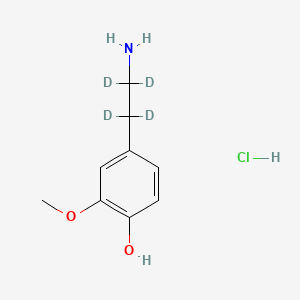

3-Methoxy Dopamine-d4 Hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride involves several steps:

Starting Material: The synthesis begins with a precursor such as 3-Methoxytyramine.

Deuteration: The hydrogen atoms in the precursor are replaced with deuterium atoms to form the deuterated compound.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the deuterated compound with hydrochloric acid.

Industrial production methods for this compound are not widely documented, but typically involve similar steps with optimization for large-scale production.

Analyse Chemischer Reaktionen

3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to its parent amine.

Wissenschaftliche Forschungsanwendungen

3-Methoxy Dopamine-d4 Hydrochloride is extensively used in scientific research:

Chemistry: It serves as a reference standard for analytical method development and validation.

Biology: It is used to study the metabolic pathways of dopamine and its derivatives.

Medicine: Research involving this compound helps in understanding neurological disorders and developing therapeutic agents.

Industry: It is used in the quality control of pharmaceutical products

Wirkmechanismus

The mechanism of action of 3-Methoxy Dopamine-d4 Hydrochloride involves its interaction with dopamine receptors. It acts as a neuromodulator, influencing various signaling pathways in the brain. The compound can induce behavioral effects by activating trace amine-associated receptor 1 (TAAR1), leading to the phosphorylation of ERK and CREB in the striatum .

Vergleich Mit ähnlichen Verbindungen

3-Methoxy Dopamine-d4 Hydrochloride is unique due to its deuterated nature, which provides stability and allows for precise analytical measurements. Similar compounds include:

3-Methoxytyramine Hydrochloride: The non-deuterated form of the compound.

Dopamine Hydrochloride: A closely related compound used in various neurological studies.

3,4-Dihydroxyphenethylamine Hydrochloride: Another related compound with similar applications

Biologische Aktivität

3-Methoxy Dopamine-d4 Hydrochloride (3-MD-d4 HCl) is a deuterated derivative of 3-Methoxy Dopamine, which is structurally related to the neurotransmitter dopamine. This compound is significant in neuropharmacology and biochemistry due to its interactions with dopamine receptors, particularly the D4 receptor subtype, and its implications in various neurological functions and disorders.

- Chemical Formula : C₉H₁₄ClN₀₂

- Molecular Weight : 207.69 g/mol

- Structure : The presence of four deuterium atoms enhances stability and allows for advanced analytical techniques.

3-MD-d4 HCl acts primarily as a neurotransmitter analog, binding to dopamine receptors and modulating their activity. This interaction influences several signaling pathways, including G-protein-coupled receptor (GPCR) signaling, which plays a crucial role in regulating mood, cognition, and motor functions.

Biological Activities

The biological activities of 3-MD-d4 HCl can be summarized as follows:

- Dopamine Receptor Interaction : It exhibits significant binding affinity for dopamine receptors, particularly the D4 subtype. This has implications for cognitive functions and the treatment of neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD) .

- Neuropharmacological Applications : Research indicates that 3-MD-d4 HCl can be used to study the dopaminergic system's role in various conditions, including Parkinson's disease and depression. Its ability to inhibit monoamine oxidase (MAO) suggests potential neuroprotective effects .

In Vitro Studies

- Monoamine Oxidase Inhibition :

- Dopamine D4 Receptor Antagonism :

Case Studies

- Animal Models : In studies involving C57BL/6 mice, administration of 3-MD-d4 HCl resulted in observable behavioral changes consistent with dopaminergic modulation. These findings support its role in influencing locomotor activity and potential therapeutic effects in mood disorders .

Applications in Research

3-MD-d4 HCl serves as a valuable tool across multiple domains:

- Analytical Chemistry : Used as a reference standard for quantifying dopamine and its metabolites.

- Biological Studies : Employed in research examining neurotransmitter pathways and receptor interactions.

- Pharmaceutical Development : Investigated for potential drug development targeting neurological disorders.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRIOTVUTPLWLF-HGFPCDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.